molecular formula C6H9ClN2 B8762647 5-(3-chloropropyl)-1H-imidazole CAS No. 84157-77-7

5-(3-chloropropyl)-1H-imidazole

Cat. No.: B8762647
CAS No.: 84157-77-7
M. Wt: 144.60 g/mol
InChI Key: ZBLBZGRRACOZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloropropyl)-1H-imidazole ( 84157-77-7) is a versatile chemical building block with a molecular weight of 144.60 g/mol and the molecular formula C 6 H 9 ClN 2 . This alkylated imidazole derivative is characterized by a chloropropyl chain (-CH₂CH₂CH₂Cl) attached to the imidazole ring, making it a valuable AB-type monomer in polymer chemistry . Its core value in research stems from the terminal chlorine atom, which is highly reactive towards nucleophilic substitution reactions, enabling researchers to construct functionalized polymers, such as poly(ionic liquid)s, and sophisticated pharmaceutical intermediates . In pharmaceutical research, the imidazole moiety is a privileged scaffold due to its extensive biological activity. Imidazole derivatives are widely investigated as regulators of epigenetic enzymes, including sirtuins (Class III HDACs), which are promising targets in areas like cancer research . Furthermore, imidazole-based compounds demonstrate a broad spectrum of therapeutic properties, including analgesic, anti-inflammatory, anticancer, antibacterial, and antifungal activities, making them essential structures in the development of new drugs . This particular compound serves as a critical synthon in the design and synthesis of such novel bioactive molecules. Please note that this product is intended for research applications and is strictly classified as "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-(3-chloropropyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBZGRRACOZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542304
Record name 5-(3-Chloropropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84157-77-7
Record name 5-(3-Chloropropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and reductions.

Biology

  • Antimicrobial Activity : 5-(3-Chloropropyl)-1H-imidazole exhibits significant antimicrobial properties, making it useful for studying mechanisms of action against anaerobic bacteria and protozoa. The compound's nitro group can be reduced within microbial cells, leading to the formation of reactive intermediates that disrupt DNA synthesis, ultimately causing cell death .
  • Potential Antifungal Applications : Recent studies have explored the efficacy of imidazole derivatives against fungal pathogens such as Candida albicans and Aspergillus fumigatus. These studies indicate that compounds with imidazole moieties can demonstrate potent antifungal activity, potentially leading to new treatment options for resistant strains .

Medicine

  • Development of Antimicrobial Agents : Given its biological activity, 5-(3-Chloropropyl)-1H-imidazole is being investigated for its potential in developing new antimicrobial agents. Its structural characteristics may confer unique pharmacokinetic properties compared to existing drugs in the nitroimidazole class .
  • Therapeutic Potential : The compound has been included in research focusing on broader therapeutic applications, including anticancer and anti-inflammatory activities. Imidazole derivatives have shown promise in various preclinical studies, indicating their potential as therapeutic agents across multiple disease states .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against anaerobic bacteria,
AntifungalPotent against Candida and Aspergillus ,
AnticancerPotential therapeutic applications
Anti-inflammatoryEvaluated for pain relief

Case Study: Antimicrobial Mechanism

A study published in recent literature demonstrated that 5-(3-Chloropropyl)-1H-imidazole interferes with DNA synthesis in microorganisms. The nitro group undergoes reduction within the microbial cell, leading to DNA strand breaks which inhibit nucleic acid synthesis, resulting in microbial death. This mechanism underscores its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1-(3-chloropropyl)-1H-imidazole, differing in alkyl chain length, heterocyclic core, or substituent placement:

Compound Name Heterocycle Alkyl Chain Key Differences Applications References
1-(3-Chloropropyl)-1H-imidazole Imidazole 3-chloropropyl Reference compound Polymer synthesis, drug intermediates
1-(4-Chlorobutyl)-1H-imidazole Imidazole 4-chlorobutyl Longer chain (increased hydrophobicity) Similar to above, with altered kinetics
1-(3-Chloropropyl)-1H-1,2,4-triazole 1,2,4-Triazole 3-chloropropyl Triazole core (enhanced hydrogen bonding) Catalysis, coordination chemistry
4-(3-Chloropropyl)morpholine Morpholine 3-chloropropyl Oxygen-containing ring (polarity) Surfactants, phase-transfer agents
1-(3-Chloropropyl)piperidine Piperidine 3-chloropropyl Saturated ring (higher basicity) Alkylation reactions, ligands
4-(3-Chlorophenyl)-1H-imidazole Imidazole 3-chlorophenyl Aromatic substituent (rigidity) Pharmaceutical scaffolds

Physicochemical Properties

  • Polarity : Morpholine derivatives (e.g., 4-(3-chloropropyl)morpholine) exhibit higher polarity due to the oxygen atom, improving aqueous solubility compared to imidazole or piperidine analogues .
  • Basicity : Piperidine derivatives (pKa ~11) are more basic than imidazole (pKa ~7), affecting their behavior in acid-catalyzed reactions .
  • Thermal Stability : Triazole derivatives (e.g., 1-(3-chloropropyl)-1H-1,2,4-triazole) may exhibit greater thermal stability due to aromaticity and hydrogen-bonding capacity .

Research Findings and Data

Reaction Yields and Conditions ()

Compounds synthesized alongside 1-(3-chloropropyl)-1H-imidazole exhibited yields influenced by steric and electronic factors:

  • 1-(3-Chloropropyl)-1H-1,2,4-triazole : Lower yields (∼60%) due to triazole’s reduced nucleophilicity vs. imidazole.
  • 4-(3-Chloropropyl)morpholine : Higher yields (∼75%) attributed to morpholine’s strong nucleophilic character.

Spectroscopic Characterization ()

  • 1H NMR : Imidazole protons resonate at δ 7.00–8.08 ppm, while chloropropyl chains show signals at δ 1.54–4.67 ppm () .
  • 13C NMR : Chlorine-bearing carbons appear at δ 45–50 ppm () .

Q & A

Q. What are the standard synthetic routes for 5-(3-chloropropyl)-1H-imidazole, and what are their advantages?

The compound is typically synthesized via alkylation of imidazole with bifunctional alkyl halides like 1-bromo-3-chloropropane. The bromo group reacts preferentially with the imidazole nitrogen, leaving the chloro group intact in the side chain (Scheme 5.2, ). Advantages include regioselectivity and moderate yields under microwave-assisted or ionic liquid-mediated conditions, which enhance reaction efficiency .

Q. What spectroscopic methods confirm the structure of 5-(3-chloropropyl)-1H-imidazole?

Key techniques include:

  • 1H/13C NMR : To identify proton environments (e.g., imidazole ring protons at δ 7.0–7.5 ppm, chloropropyl chain protons at δ 1.8–3.7 ppm) and carbon assignments.
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peaks).
  • IR Spectroscopy : To detect functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹) (similar methods used in for analogous imidazoles) .

Q. What purification techniques are effective for isolating 5-(3-chloropropyl)-1H-imidazole?

Common methods include:

  • Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane to separate by-products.
  • Recrystallization : From ethanol or dichloromethane to improve purity.
  • Distillation : For volatile impurities (applied in for related monomers) .

Advanced Research Questions

Q. How can synthesis be optimized when using hetero-dihalides with varying reactivity?

The bromo group in 1-bromo-3-chloropropane reacts faster than the chloro group, enabling selective alkylation. However, limited commercial availability of such reagents necessitates alternative strategies:

  • Microwave Irradiation : Reduces reaction time and improves yield (e.g., 15–30 minutes vs. hours under conventional heating).
  • Ionic Liquid Solvents : Enhance solubility and reduce side reactions (). Scaling up requires careful control of stoichiometry and temperature to mitigate competing reactions .

Q. How do steric/electronic factors influence cross-coupling reactions involving 5-(3-chloropropyl)-1H-imidazole?

The chloropropyl chain introduces steric hindrance, which may slow nucleophilic substitution at the imidazole nitrogen. Electronic effects from the chlorine atom can activate or deactivate specific positions on the ring, directing functionalization (e.g., Suzuki coupling at C2 or C4 positions). Computational modeling (DFT) is recommended to predict reactivity (supported by substituent studies in ) .

Q. How can contradictions in reaction yields be resolved during scale-up?

Discrepancies often arise from:

  • Incomplete Mixing : Use high-shear mixers or flow reactors for uniform reagent distribution.
  • Thermal Gradients : Optimize heating/cooling rates via process analytical technology (PAT).
  • By-Product Formation : Monitor intermediates via in-situ FTIR or HPLC (methods in for tracking imidazole derivatives) .

Q. What role does 5-(3-chloropropyl)-1H-imidazole play in polymer chemistry?

It serves as an AB-type monomer in poly(ionic liquid)s or coordination polymers. The chloro terminus enables further functionalization (e.g., quaternization with triethylamine) or cross-linking. Tailoring reactivity involves modifying the alkyl chain length or introducing co-monomers (as described in and ) .

Q. What strategies address instability of 5-(3-chloropropyl)-1H-imidazole derivatives under acidic/basic conditions?

  • Protective Groups : Use Boc or Fmoc to shield reactive sites during synthesis.
  • pH Control : Maintain neutral conditions (pH 6–8) to prevent hydrolysis of the chloropropyl group.
  • Low-Temperature Storage : Store at –20°C under inert gas to minimize degradation (similar stability protocols in ) .

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